molecular formula C7H13NO3 B14671578 Butanoic acid, 3-(acetylamino)-, methyl ester CAS No. 43135-01-9

Butanoic acid, 3-(acetylamino)-, methyl ester

Cat. No.: B14671578
CAS No.: 43135-01-9
M. Wt: 159.18 g/mol
InChI Key: ZHKPSUPZUILMOG-UHFFFAOYSA-N
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Description

Butanoic acid, 3-(acetylamino)-, methyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is synthesized through the esterification process, which involves the reaction of a carboxylic acid with an alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-(acetylamino)-, methyl ester typically involves the Fischer esterification method. This process includes the reaction of butanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid . The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of by-products, leading to higher yields and purity of the ester. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-(acetylamino)-, methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Alcohol and an acid or base catalyst.

Major Products Formed

    Hydrolysis: Butanoic acid and methanol.

    Reduction: Butanol.

    Transesterification: A different ester and methanol.

Mechanism of Action

The mechanism of action of butanoic acid, 3-(acetylamino)-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The ester bond can be hydrolyzed by esterases, releasing butanoic acid and methanol, which can further participate in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 3-(acetylamino)-, methyl ester is unique due to the presence of the acetylamino group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it valuable in various research and industrial applications .

Properties

CAS No.

43135-01-9

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 3-acetamidobutanoate

InChI

InChI=1S/C7H13NO3/c1-5(8-6(2)9)4-7(10)11-3/h5H,4H2,1-3H3,(H,8,9)

InChI Key

ZHKPSUPZUILMOG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)NC(=O)C

Origin of Product

United States

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